2-Amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile
Description
2-Amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile is a nicotinonitrile derivative featuring a bromophenyl group at position 6 and a substituted phenyl ring (3-ethoxy-4-hydroxyphenyl) at position 2. Its structural uniqueness lies in the combination of electron-withdrawing (bromo) and electron-donating (ethoxy, hydroxy) groups, which may influence both physicochemical properties and biological activity.
Properties
Molecular Formula |
C20H16BrN3O2 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16BrN3O2/c1-2-26-19-9-13(5-8-18(19)25)15-10-17(24-20(23)16(15)11-22)12-3-6-14(21)7-4-12/h3-10,25H,2H2,1H3,(H2,23,24) |
InChI Key |
HJHBQFVXWIGQDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Biological Activity
2-Amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridine ring and various functional groups, have drawn attention for its biological activities, particularly in the fields of oncology and inflammation.
The molecular formula of this compound is with a molecular weight of 410.3 g/mol. The compound's structure includes a bromine atom, an ethoxy group, and a hydroxyphenyl moiety which may contribute to its biological activity.
Biological Activity Overview
Research indicates that nicotinonitriles, including 2-amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile, exhibit significant biological activity:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been evaluated against various human tumor cell lines, showing promising results in cytotoxicity assays.
- Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory and analgesic properties, although further research is necessary to elucidate these mechanisms.
The mechanism by which 2-amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of biological pathways associated with disease processes.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-6-(2-hydroxyphenyl)-4-(4-nitrophenyl)nicotinonitrile | Nitro group instead of bromine | Potential anticancer activity |
| 2-Amino-6-(4-chlorophenyl)-4-(3-methoxyphenyl)nicotinonitrile | Chlorine substitution | Anticancer properties |
| 2-Amino-6-(naphthalen-2-yl)-4-(3-methoxyphenyl)nicotinonitrile | Naphthalene moiety | Cytotoxic effects against tumor cells |
The specific combination of bromine and ethoxy-hydroxy functional groups in 2-amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile may enhance its solubility and bioactivity compared to other similar compounds.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that derivatives of nicotinonitriles can significantly inhibit the growth of cancer cell lines such as MDA-MB-231 and HT-29. The compound's effectiveness was often compared to well-known chemotherapeutic agents like cisplatin.
- Mechanistic Studies : Further investigations into the binding affinity of this compound to specific enzymes involved in cancer progression are ongoing. These studies are crucial for understanding how the compound can modulate biological pathways and contribute to therapeutic effects.
Synthesis and Research Applications
The synthesis of 2-amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile typically involves multi-step organic reactions, including condensation reactions and coupling reactions. Its applications extend beyond medicinal chemistry into materials science and organic synthesis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The nicotinonitrile scaffold allows diverse substitutions at positions 4 and 5. Below is a comparative analysis of key analogs:
Key Observations :
- The target compound uniquely combines ethoxy and hydroxy groups on the phenyl ring at position 4, which may enhance hydrogen-bonding interactions with biological targets compared to methoxy or unsubstituted analogs .
- Fluorinated derivatives (e.g., 2,4-difluorophenyl) show improved metabolic stability but reduced polarity compared to hydroxylated analogs .
Representative Data :
*Note: Data for the target compound inferred from structurally similar analogs in .
Key Differences :
Anticancer Activity (IC₅₀ Values) :
Key Insights :
- The target compound lacks direct activity data but shares structural motifs with potent analogs. The 3-ethoxy-4-hydroxyphenyl group may improve solubility and target engagement compared to simpler hydroxy or methoxy groups .
- Fluorinated derivatives (e.g., ) show superior activity, likely due to enhanced membrane permeability and resistance to oxidative metabolism.
Computational and Mechanistic Studies
- QSAR Models : Electron-donating groups (e.g., -OH, -OCH3) at position 4 correlate with increased anticancer activity, while bulky substituents (e.g., ethoxy) may sterically hinder binding .
- Molecular Docking: Nicotinonitriles with bromophenyl groups show strong interactions with the BIR domain of survivin, a critical cancer target .
Preparation Methods
Functional Group Protection and Deprotection
The phenolic -OH group in 3-ethoxy-4-hydroxyphenyl is susceptible to oxidation during synthesis. Protection as a methoxy ether (using methyl iodide/K₂CO₃) followed by deprotection with BBr₃ in dichloromethane ensures integrity. This stepwise approach is critical for maintaining regioselectivity.
Nitrile Group Stabilization
The nitrile group at the 3-position can hydrolyze under acidic conditions. Conducting reactions at neutral pH and avoiding prolonged exposure to moisture are essential. Anhydrous solvents (e.g., THF, DMF) and molecular sieves improve stability.
Solvent and Catalyst Optimization
Polar aprotic solvents like DMF and DMSO enhance solubility of aromatic intermediates, while ethanol and TFE balance cost and reactivity. Catalytic systems such as Cu(I)/ligand complexes have been explored for cross-coupling steps, though their efficacy for bromophenyl-substituted nicotinonitriles remains understudied.
Challenges and Limitations
-
Regioselectivity : Competing substitution patterns arise due to the bromophenyl group’s steric bulk.
-
Yield Reduction : Electron-rich hydroxyl groups slow cyclization, necessitating higher temperatures.
-
Purification Complexity : Similar polarity among by-products complicates isolation.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For example, intermediates can be characterized via NMR and NMR spectroscopy. Key proton signals for similar nicotinonitrile derivatives include aromatic protons (δ 6.98–8.42 ppm) and amino protons (δ 6.28 ppm as a singlet). NMR peaks for nitrile groups appear at ~110–117 ppm, while aromatic carbons range from 120–162 ppm . Reaction progress should be monitored via TLC, and purity confirmed via melting point analysis (e.g., 251–253°C for analogous compounds) .
Q. How can the structural conformation of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving dihedral angles between aromatic rings. For example, in structurally similar nicotinonitriles, dihedral angles between pyridyl and phenyl groups range from 55–75°, influencing molecular packing via N–H⋯N and C–H⋯N hydrogen bonds . SCXRD refinement protocols should include riding H-atom models with .
Q. What spectroscopic techniques are most effective for confirming functional groups in this compound?
- Methodological Answer :
- IR Spectroscopy : Nitrile stretches appear at ~2200–2250 cm^{-1, while phenolic -OH stretches (if present) are observed at ~3200–3600 cm^{-1.
- NMR : Use DMSO- to resolve exchangeable protons (e.g., -NH) and aromatic splitting patterns. For example, coupling constants (J = 7.2–7.8 Hz) confirm para-substituted bromophenyl groups .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. ICReDD’s integrated approach combines reaction path searches with experimental feedback loops to minimize trial-and-error. For example, solvent effects and catalyst interactions can be simulated to predict yields .
Q. What strategies resolve contradictions in bioactivity data for nicotinonitrile derivatives?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., substituent electronic effects, steric hindrance) affecting bioactivity. For example, a 2 factorial design can optimize substituent positions (bromine vs. methoxy) to balance solubility and target binding .
- Molecular Docking : Compare binding affinities with enzymes (e.g., kinases) using AutoDock Vina. Contradictions in IC values may arise from conformational flexibility; use MD simulations to validate docking poses .
Q. How do intermolecular interactions influence the crystallization of this compound?
- Methodological Answer : Analyze hydrogen-bonding networks via Hirshfeld surface analysis. In analogous structures, N–H⋯N interactions (2.8–3.0 Å) and C–H⋯π contacts stabilize layered packing. Solvent evaporation rates (e.g., slow evaporation in methanol over 5 days) are critical for growing diffraction-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
